molecular formula C15H11N3O3S B11634264 1-Acetyl-5-(2-hydroxy-quinolin-3-ylmethylene)-2-thioxo-imidazolidin-4-one

1-Acetyl-5-(2-hydroxy-quinolin-3-ylmethylene)-2-thioxo-imidazolidin-4-one

Cat. No.: B11634264
M. Wt: 313.3 g/mol
InChI Key: WTPPGGMFXFILSC-JXMROGBWSA-N
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Description

(5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a quinoline moiety, a sulfur atom, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with a suitable imidazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline and imidazolidinone derivatives, which can have different functional groups and oxidation states depending on the reaction conditions .

Mechanism of Action

The mechanism of action of (5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with metal ions and proteins, leading to the inhibition of enzymatic activity and disruption of cellular processes. The sulfur atom in the imidazolidinone ring can also participate in redox reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE include:

Uniqueness

The uniqueness of (5Z)-1-ACETYL-5-[(2-HYDROXYQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of the quinoline moiety, sulfur atom, and imidazolidinone ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in other similar compounds .

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

(3E)-3-[(3-acetyl-5-hydroxy-2-sulfanylidene-1H-imidazol-4-yl)methylidene]quinolin-2-one

InChI

InChI=1S/C15H11N3O3S/c1-8(19)18-12(14(21)17-15(18)22)7-10-6-9-4-2-3-5-11(9)16-13(10)20/h2-7,21H,1H3,(H,17,22)/b10-7+

InChI Key

WTPPGGMFXFILSC-JXMROGBWSA-N

Isomeric SMILES

CC(=O)N1C(=C(NC1=S)O)/C=C/2\C=C3C=CC=CC3=NC2=O

Canonical SMILES

CC(=O)N1C(=C(NC1=S)O)C=C2C=C3C=CC=CC3=NC2=O

Origin of Product

United States

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